6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-aminophenol to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the oxazine ring. Subsequent reactions with ethyl and phenyl groups under controlled conditions complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling temperature and pH, and employing advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxazine ring, potentially converting it into a more saturated structure.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated oxazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-ethyl-9-(4-chlorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 6-ethyl-9-(4-bromophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), 6-ethyl-9-(4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its chloro- and bromo-substituted counterparts.
Properties
Molecular Formula |
C25H20FNO3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
6-ethyl-9-(4-fluorophenyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C25H20FNO3/c1-2-16-12-21-20(17-6-4-3-5-7-17)13-23(28)30-25(21)22-14-27(15-29-24(16)22)19-10-8-18(26)9-11-19/h3-13H,2,14-15H2,1H3 |
InChI Key |
IOOIUGGPKMXQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=C1OCN(C3)C4=CC=C(C=C4)F)OC(=O)C=C2C5=CC=CC=C5 |
Origin of Product |
United States |
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